molecular formula C9H8ClNO B101084 Quinolin-8-ol hydrochloride CAS No. 16862-11-6

Quinolin-8-ol hydrochloride

Cat. No. B101084
CAS RN: 16862-11-6
M. Wt: 181.62 g/mol
InChI Key: GXBJNMSTHMBPPE-UHFFFAOYSA-N
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Description

Quinolin-8-ol hydrochloride, also known as 8-Hydroxyquinoline hydrochloride, is a compound with the molecular formula C9H8ClNO . It has a molecular weight of 181.619 . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . For instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can afford 7-bromoquinolin-8-ol .


Molecular Structure Analysis

The molecular structure of Quinolin-8-ol hydrochloride consists of a quinoline core, which is a bicyclic compound that consists of a benzene ring fused with a pyridine moiety . The hydroxyl group is attached to position 8 of the quinoline core .


Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. For example, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can afford 7-bromoquinolin-8-ol . This compound, upon treatment with NaNO2/HCl followed by reduction with Na2S2O4 in 1:1 tetrahydrofuran (THF) and water, gives 5-amino-7-bromoquinolin-8-ol .

Scientific Research Applications

Repurposing in Medical Treatments

  • Quinolin-8-ol hydrochloride has been investigated for potential use beyond its antimicrobial properties. For example, it shows promise in treating malignancies due to its ability to inhibit proteasome function. Its capacity to bind copper and dissolve beta-amyloid plaques has led to research into its use for Alzheimer's disease treatment (Mao & Schimmer, 2008).

Corrosion Inhibition

  • Several studies have highlighted the effectiveness of Quinolin-8-ol hydrochloride derivatives in inhibiting corrosion. For instance, new bis-quinolin-8-ols have shown substantial protection properties for C35E steel in acidic environments (El Faydy et al., 2021). Another study demonstrated the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives for mild steel in acidic medium (Douche et al., 2020).

Antimicrobial and Antimalarial Activities

  • Quinolin-8-ol hydrochloride derivatives have been synthesized and evaluated for their antimicrobial and antimalarial potentials. These derivatives showed significant activity against various pathogens, suggesting their potential as leads for developing new antifungal agents (Kumar et al., 2022).

Photodynamic Therapy

  • Some derivatives of Quinolin-8-ol hydrochloride have been investigated for their potential in photodynamic therapy. For instance, compounds like 4-Hydroxymethylfuro[2,3-h]quinolin-2(1H)-ones have shown promising photochemotherapeutic properties, which are crucial for treating various diseases including cancer (Chilin et al., 2003).

Catalysis

  • Quinolin-8-ol hydrochloride-based compounds have also been utilized in catalytic processes. For instance, their derivatives have been used in palladium(II) complexes for amine and copper-free Sonogashira coupling, indicating their role in facilitating chemical reactions (Kumar et al., 2017).

Anticancer Research

  • The compound has been explored in the context of anticancer activity. Novel synthetic analogues of natural compounds, including derivatives of Quinolin-8-ol hydrochloride, have been tested for their efficacy in treating cancer (Wang et al., 2009).

Molecular Imaging in Alzheimer's Disease

  • It has been used in molecular imaging studies targeting amyloid β in Alzheimer's disease. The study aimed to understand if the compound could alter the Aβ-PET signal in subjects with Alzheimer's, indicating its potential application in neurodegenerative disease research (Villemagne et al., 2017).

Future Directions

Quinoline and its derivatives have attracted significant attention due to their versatile applications in medicinal and synthetic organic chemistry . There are societal expectations that chemists should produce greener and more sustainable chemical processes . Future research may focus on developing new synthesis methods that are more environmentally friendly and efficient . Additionally, given the wide range of biological activities exhibited by compounds containing the 8-HQ moiety, these compounds have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

properties

IUPAC Name

quinolin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO.ClH/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBJNMSTHMBPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937511
Record name Quinolin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-8-ol hydrochloride

CAS RN

16862-11-6
Record name 8-Quinolinol, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=16862-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinolin-8-ol hydrochloride
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Record name Quinolin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name Quinolin-8-ol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
M El Faydy, H About, I Warad, Y Kerroum… - Journal of Molecular …, 2021 - Elsevier
… ), 5,5′-((propane-1,3-diylbis(oxy))bis(methylene))bis(quinolin-8-ol) (PBQ) were prepared in moderate yields through the O-alkylation of 5-(chloromethyl)-quinolin-8-ol hydrochloride by …
Number of citations: 35 www.sciencedirect.com
H Tayebi, H Bourazmi, B Himmi, A El Assyry… - Der Pharm …, 2014 - researchgate.net
… 5-(chloromethyl)quinolin-8-ol Hydrochloride has a considerable inhibition effect on carbon steel corrosion in 1.0 M HCl solution. Inhibition efficiency of this compound increases with …
Number of citations: 67 www.researchgate.net
D Douche, Y Sert, SA Brandán, AA Kawther… - Journal of molecular …, 2021 - Elsevier
… An equimolar mixture of the 5-(chloromethyl) quinolin-8-ol hydrochloride (0.57 g, 2.5 mmol), paraformaldehyde (0.075 g, 2.5 mmol), and 1H-imidazole (0.17 g, 2.5 mmol) in EtOH (30 mL…
Number of citations: 61 www.sciencedirect.com
CJ Xu, BG Li, JT Wan, ZY Bu - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
… 4 , which is a key intermediate in the synthesis of compounds used in organic light-emitting devices, has been synthesized by the reaction of 5-(chloromethyl)quinolin-8-ol hydrochloride …
Number of citations: 2 scripts.iucr.org
SS Sanjay, P Vishwanatha… - Mapana Journal of …, 2018 - search.proquest.com
… -1-ylmethyl)quinolin-8-ol hydrochloride (5) was filtered and … synthesis of5-(chloromethyl) quinolin-8-ol hydrochloride (4): A … to get 5-(chloromethyl) quinolin-8-ol hydrochloride (4), mp 283 …
Number of citations: 1 search.proquest.com
GK Kirienko, LI Aristov, AA Shamshurin - Chemistry of Heterocyclic …, 1969 - Springer
… A flask was charged with a ground mixture consisting of 2.31 g (0.01 mole) of 5-chloromethylquinolin-8-ol hydrochloride, 1.0 g (0.01 mole) of potassium acrylate, and 1.0 g (0.01 mole) of …
Number of citations: 3 link.springer.com
LI Aristov, AA Shamshurin - Chemistry of Heterocyclic Compounds, 1969 - Springer
… We have effected the synthesis of such compounds from 5-ehloromethylquinolin-8-ol hydrochloride and salts of dialkyldithiocarbamates in accordance with the reaction: …
Number of citations: 1 link.springer.com
LQ Kong, Y Qiao, JD Zhang - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The title compound, C12H10ClNO2, crystallizes with two independent molecules in the asymmetric unit; these are approximate mirror images of each other. In each molecule, the …
Number of citations: 10 scripts.iucr.org
A Verma, SA Iqbal, A Singh, L Mitu - Journal of Chemistry, 2010 - hindawi.com
5-Chloromethyl-8-quinolinol hydrochloride was condensed with 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol in presence of potassium carbonate. The resulting 5-((1-(2-methyl-5-…
Number of citations: 1 www.hindawi.com
K Mészárosová, G Tishchenko, K Bouchal… - Reactive and Functional …, 2003 - Elsevier
… The amount of quinolin-8-ol bonded to the chelating HQ-sorbent V is difficult to accurately determine by titration owing to rapid ligand hydrolysis of both acid (quinolin-8-ol hydrochloride…
Number of citations: 16 www.sciencedirect.com

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